![molecular formula C6H11NS B1609571 (S)-(+)-3-Methyl-2-butyl isothiocyanate CAS No. 745783-99-7](/img/structure/B1609571.png)
(S)-(+)-3-Methyl-2-butyl isothiocyanate
Overview
Description
“(S)-(+)-3-Methyl-2-butyl isothiocyanate” is a type of isothiocyanate, which is a functional group in organic chemistry formed by substituting the oxygen in the isocyanate group with a sulfur . Many natural isothiocyanates from plants are produced by enzymatic conversion of metabolites called glucosinolates .
Synthesis Analysis
Isothiocyanates are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate . Another method relies on a tosyl chloride mediated decomposition of dithiocarbamate salts that are generated in the first step above .Molecular Structure Analysis
The general structure of an isothiocyanate is −N=C=S, formed by substituting the oxygen in the isocyanate group with a sulfur . Typical bond angles for C−N=C and N=C=S linkages in aryl isothiocyanates are 165° and 177°, respectively. The N=C and C=S distances are 117 and 158 pm .Chemical Reactions Analysis
Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon . Isothiocyanates occur widely in nature and are of interest in food science and medical research .Scientific Research Applications
Chemopreventive Applications
Isothiocyanates, found in cruciferous vegetables, have been extensively studied for their potential to inhibit carcinogenesis. These compounds can act as powerful inhibitors of carcinogenesis in animal models, notably in lung and esophageal cancer. The primary mechanism of action is thought to be the selective inhibition of cytochrome P450 enzymes involved in the metabolic activation of carcinogens. Additionally, isothiocyanates can induce Phase II enzymes and enhance apoptosis, contributing to their chemopreventive activity. Phenethyl isothiocyanate, for example, is being developed as an agent against lung cancer due to its effectiveness in inhibiting lung tumor induction (Hecht, 2000).
Antibacterial Effects
Isothiocyanates have shown potent antibacterial effects against Helicobacter pylori, a pathogen associated with gastric ulcers and cancer. In vitro studies demonstrate that certain isothiocyanates can effectively inhibit the growth of H. pylori, including within human epithelial cells. This suggests their potential as novel therapeutic agents for eradicating H. pylori infections (Haristoy et al., 2005).
Applications in Material Synthesis
Isothiocyanates have been utilized in the synthesis of novel materials. For example, they have been used as precursors in the synthesis of tin sulfide thin films via aerosol-assisted chemical vapor deposition (AACVD). This method demonstrates the versatility of isothiocyanates in material science, particularly in the development of semiconductors and related applications (Ramasamy et al., 2013).
Biofumigation and Soilborne Pest Management
Isothiocyanates derived from brassicas are used in biofumigation to manage soilborne pests and diseases. The chemical similarity of these naturally occurring isothiocyanates to synthetic fumigants like methyl isothiocyanate enables them to act as effective pest control agents. Research has highlighted the environmental impacts and biological activity of diverse pure and plant-derived isothiocyanates, offering insights into their potential for integrated pest management strategies (Matthiessen & Kirkegaard, 2006).
Safety And Hazards
Future Directions
Isothiocyanates have shown strong cancer-preventive activity in animal models . Human studies also show an inverse association between consumption of isothiocyanates and risk of cancer in several organs . These findings indicate that isothiocyanates may be useful both as cancer-preventive and therapeutic agents .
properties
IUPAC Name |
(2S)-2-isothiocyanato-3-methylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVRRVJBEIYPRH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426977 | |
Record name | (S)-(+)-3-Methyl-2-butyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-3-Methyl-2-butyl isothiocyanate | |
CAS RN |
745783-99-7 | |
Record name | (2S)-2-Isothiocyanato-3-methylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745783-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(+)-3-Methyl-2-butyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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